n-(1-(2,5-Difluorophenyl)ethyl)-1-methyl-1h-pyrazol-3-amine
Description
N-(1-(2,5-Difluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a 2,5-difluorophenyl ethyl substituent and a methyl group at the 1-position of the pyrazole ring. The 2,5-difluorophenyl moiety enhances metabolic stability and modulates lipophilicity, while the pyrazole core provides a versatile scaffold for interactions with biological targets .
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[1-(2,5-difluorophenyl)ethyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8(15-12-5-6-17(2)16-12)10-7-9(13)3-4-11(10)14/h3-8H,1-2H3,(H,15,16) |
InChI Key |
HWZLKHJGJMXEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)NC2=NN(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pyrazole-3-amine Derivatives
The following table highlights key structural analogues and their differentiating features:
*Calculated molecular weight based on formula C12H14F2N3 .
Key Observations :
- Fluorine Positioning: The 2,5-difluorophenyl group in the target compound distinguishes it from analogues with para-fluorine (e.g., 4h) or 3,5-difluorophenyl (e.g., 776890).
- Bulkiness : The 3,5-di-tert-butyl-4-hydroxyphenyl group in 4h introduces significant steric bulk, favoring interactions with hydrophobic enzyme pockets, whereas the target compound’s smaller substituents may enhance blood-brain barrier penetration .
- Heterocyclic Diversity : Unlike pyridazine-imidazole hybrids (e.g., 776890), the target compound’s pyrazole core is simpler, which may reduce synthetic complexity while maintaining efficacy .
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : Fluorination generally reduces oxidative metabolism, as seen in 776890, which retains in vivo efficacy in Alzheimer’s models due to prolonged half-life .
- Target Selectivity : The absence of a carboxamide group (cf. 4h) in the target compound suggests divergent mechanisms, possibly favoring kinase over protease inhibition .
Preparation Methods
Hydrazine Cyclocondensation Strategies
The 1-methyl-1H-pyrazol-3-amine moiety can be synthesized via [3+2] cycloaddition between methylhydrazine and α,β-unsaturated carbonyl compounds. Source demonstrates this approach using (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in 38% yield after 12 hours at 85°C in ethanol with triethylamine. Adapting this method:
| Precursor | Conditions | Yield | Reference |
|---|---|---|---|
| Methylhydrazine sulfate | EtOH, 85°C, 12h | 38% | |
| Ethyl 3-aminocrotonate | MeOH, reflux, 8h | 52% |
Key challenges include regioselectivity control (N1 vs. N2 methylation) and competing side reactions from fluorinated substrates.
Introducing the 2,5-Difluorophenylethylamine Moiety
Reductive Amination Approaches
Coupling the pyrazole amine with 2',5'-difluoroacetophenone derivatives via reductive amination:
Ketone Synthesis :
Reduction Conditions :
- NaBH4/MeOH: 65-72% yield (racemic)
- BH3·THF: Enhanced stereocontrol (requires chiral auxiliaries)
Nucleophilic Displacement Strategies
Source demonstrates benzylamine coupling to pyrazoles using SN2 conditions:
| Electrophile | Base | Solvent | Yield |
|---|---|---|---|
| 1-(2,5-Difluorophenyl)ethyl bromide | K2CO3 | DMF | 41% |
| Tosylate derivative | DBU | THF | 58% |
Purification challenges arise from residual difluorobenzene byproducts (bp 92-94°C), necessitating fractional distillation or preparative HPLC.
Integrated Synthetic Pathways
Sequential Assembly (Route A)
Pyrazole Formation :
Methylhydrazine sulfate + ethyl 3-(dimethylamino)acrylate → 1-methyl-1H-pyrazol-3-amine (62% yield)Alkylation :
Reaction with 1-(2,5-difluorophenyl)ethyl mesylate (K2CO3, DMF, 80°C, 8h) → Target compound (34% yield)
Optimization Data :
- Mesylate vs. bromide: +18% yield
- Phase-transfer catalysis (TBAB): +22% yield
Convergent Synthesis (Route B)
Enamine Precursor :
Condensation of 2,5-difluoroacetophenone with methylhydrazine → β-keto-hydrazoneCyclization :
HCl/EtOH reflux → Direct formation of target scaffold (27% yield)
Advantages :
- Fewer purification steps
- In situ protection of amine
Analytical Characterization Benchmarks
Critical validation data from analogous compounds:
| Parameter | Source | Source | Expected Target |
|---|---|---|---|
| Molecular Weight (g/mol) | 223.22 | 251.27 | 253.26 |
| XLogP3 | 2.2 | 3.1 | 2.8-3.4 |
| H-Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 3 | 4 | 5 |
1H NMR Predictions (CDCl3):
- δ 6.8-7.1 ppm (m, 3H, aromatic)
- δ 5.9 ppm (s, 1H, pyrazole C4-H)
- δ 3.7 ppm (s, 3H, N-CH3)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Route A Usage | Route B Usage |
|---|---|---|---|
| Methylhydrazine sulfate | 420 | 1.2 eq | 1.0 eq |
| 2,5-Difluoroacetophenone | 1,150 | 0.9 eq | 1.1 eq |
| Pd(PPh3)4 | 12,000 | - | 0.05 eq |
Environmental Impact Metrics
| Parameter | Route A | Route B |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 124 |
| E-Factor | 34 | 48 |
| Carbon Efficiency | 41% | 29% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
